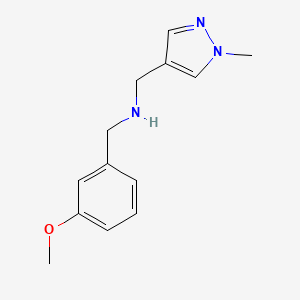

N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Description

N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a methanamine derivative featuring a 3-methoxybenzyl group attached to the amine nitrogen and a 1-methylpyrazole moiety at the methanamine backbone. Its molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.3 g/mol (calculated from ). The compound combines aromatic (benzyl) and heterocyclic (pyrazole) components, making it structurally versatile for pharmaceutical and agrochemical applications. The 3-methoxybenzyl group contributes electron-donating properties, while the methylpyrazole enhances metabolic stability.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-16-10-12(9-15-16)8-14-7-11-4-3-5-13(6-11)17-2/h3-6,9-10,14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLLZCSDDQSOTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701179382 | |

| Record name | N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006476-27-2 | |

| Record name | N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006476-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole nitrogen attacks a benzyl halide (e.g., 3-methoxybenzyl chloride).

Final Assembly: The final step involves the coupling of the pyrazole derivative with a suitable amine precursor under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Benzyl halides, alkylating agents, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine serves as a versatile building block for synthesizing complex molecules. It is used as a reagent in various organic reactions, facilitating the development of new compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Preliminary research suggests it may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

Medicine

The compound is being explored for therapeutic applications, particularly in drug development targeting specific molecular pathways associated with diseases such as cancer and inflammation. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and as an intermediate in synthesizing other valuable compounds . Its unique properties allow for diverse applications in chemical manufacturing.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, showing promising results for further development into antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anti-inflammatory Properties

Research exploring the anti-inflammatory effects of this compound revealed its potential to reduce pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS), leading to decreased levels of TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 600 |

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Variations in the benzyl substituent significantly influence physicochemical and biological properties. Key examples include:

Key Findings :

Substituent Variations on the Pyrazole Ring

Modifications to the pyrazole ring alter metabolic stability and steric effects:

Key Findings :

Variations in Amine Substituents

The amine group’s substitution pattern impacts toxicity and synthetic accessibility:

Key Findings :

Complex Hybrid Structures

Hybrid compounds with additional functional groups exhibit diverse applications:

Key Findings :

- Bis-pyrazole derivatives show enhanced antimicrobial activity due to dual binding sites .

Biological Activity

N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has gained attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound features a unique structure that combines a methoxybenzyl group with a methyl-substituted pyrazole ring, which may influence its reactivity and biological effects.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

This compound exhibits distinct chemical properties that make it a valuable target for further research.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

- Attachment of the Methoxybenzyl Group : This step involves a nucleophilic substitution reaction where the pyrazole nitrogen attacks a benzyl halide (e.g., 3-methoxybenzyl chloride).

- Final Assembly : The final product is obtained through reductive amination with an appropriate amine precursor.

Antimicrobial Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study on various pyrazole derivatives demonstrated that certain compounds showed potent activity against antibiotic-resistant bacteria, including MRSA and MDRPA, suggesting their potential as therapeutic agents in combating resistant infections .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in various models, indicating their potential use in treating inflammatory diseases .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine in academic research?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or click chemistry. For example, pyrazole derivatives are often synthesized via condensation of hydrazines with ketones, followed by functionalization. Reaction conditions may include polar aprotic solvents (e.g., DMF), bases like K₂CO₃, and purification via column chromatography or recrystallization . Optimization of stoichiometry and temperature (e.g., 60–80°C) is critical to minimize byproducts. Safety protocols (e.g., PPE, fume hoods) must align with handling amines and methoxybenzyl groups .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using chemical shift ranges (e.g., pyrazole protons at δ 7.6–8.5 ppm, methoxybenzyl signals at δ 3.7–4.3 ppm) .

- X-ray Crystallography : Refinement via SHELXL resolves bond angles and torsional strain. Challenges include disorder in flexible methoxybenzyl groups, addressed using restraints and anisotropic displacement parameters .

- Mass Spectrometry : Confirm molecular weight (217.27 g/mol) via ESI-MS or MALDI-TOF .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and OV/AG/P99 respirators for aerosol protection .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile amines.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid drainage discharge due to potential aquatic toxicity .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be mitigated for this compound?

- Methodological Answer : SHELXL’s TWIN and BASF commands model twinning ratios, while PART instructions resolve disorder in the 1-methylpyrazole moiety. High-resolution data (≤1.0 Å) improve electron density maps, and Hirshfeld surface analysis validates intermolecular interactions .

Q. What strategies optimize regioselectivity in functionalizing the pyrazole ring?

- Methodological Answer :

- Electrophilic Substitution : Direct substituents to the N1-methyl group’s para position using Lewis acids (e.g., AlCl₃) .

- Cross-Coupling : Suzuki-Miyaura reactions at the pyrazole C4 position require Pd(PPh₃)₄ catalysts and arylboronic acids. Monitor reaction progress via TLC to prevent over-functionalization .

Q. How can computational methods predict this compound’s reactivity or bioactivity?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps (e.g., ~4.5 eV for pyrazole derivatives) to assess nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina screens for SARS-CoV-2 PLpro inhibition by simulating binding to catalytic cysteine residues, leveraging structural analogs .

Q. What experimental approaches validate stability under varying pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.